Zuclomiphene-D4 citrate

Estrogen Receptor Pharmacology SERM Mechanism of Action Receptor Binding Kinetics

Zuclomiphene-D4 citrate (CAS 2714316-71-7) is a stable isotope-labeled analog of zuclomiphene citrate, the cis (Z) stereoisomer of the selective estrogen receptor modulator (SERM) clomiphene citrate. Incorporation of four deuterium atoms at the 1,1,2,2-positions of the N,N-diethylethanamine moiety yields a molecular weight of 602.11 g/mol, representing a +4.01 Da mass shift relative to unlabeled zuclomiphene citrate (598.1 g/mol).

Molecular Formula C32H36ClNO8
Molecular Weight 602.1 g/mol
Cat. No. B11931905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclomiphene-D4 citrate
Molecular FormulaC32H36ClNO8
Molecular Weight602.1 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i19D2,20D2;
InChIKeyPYTMYKVIJXPNBD-VPBGPPQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zuclomiphene-D4 Citrate: Deuterated cis-Clomiphene Internal Standard for LC-MS/MS Bioanalysis and Estrogen Receptor Pharmacology


Zuclomiphene-D4 citrate (CAS 2714316-71-7) is a stable isotope-labeled analog of zuclomiphene citrate, the cis (Z) stereoisomer of the selective estrogen receptor modulator (SERM) clomiphene citrate [1]. Incorporation of four deuterium atoms at the 1,1,2,2-positions of the N,N-diethylethanamine moiety yields a molecular weight of 602.11 g/mol, representing a +4.01 Da mass shift relative to unlabeled zuclomiphene citrate (598.1 g/mol) [1]. The parent compound, zuclomiphene citrate, differs fundamentally from its trans-isomer enclomiphene in estrogen receptor binding affinity, pharmacokinetic half-life, and in vivo accumulation profile — properties that directly govern the selection of the appropriate deuterated internal standard for bioanalytical method development in biological matrices [2].

Why Unlabeled Zuclomiphene or Alternative Deuterated Forms Cannot Substitute for Zuclomiphene-D4 Citrate in Quantitative Bioanalysis


In LC-MS/MS-based quantification of zuclomiphene and its metabolites, substitution of Zuclomiphene-D4 citrate with the unlabeled parent compound, racemic clomiphene-D5, or zuclomiphene-D10 introduces quantifiable analytical liabilities. Unlabeled zuclomiphene lacks the requisite mass shift to serve as an internal standard, producing isobaric interference with the target analyte that precludes accurate peak deconvolution [1]. Zuclomiphene-D5 citrate (CAS 1795132-80-7, +5 Da) and zuclomiphene-D10 citrate (+10 Da), while both commercially available, exhibit different mass differences that may be suboptimal depending on the specific MS/MS transition selected — particularly when the +4 Da shift of D4 aligns precisely with the most abundant fragment ion window for the zuclomiphene molecular ion . Furthermore, the pronounced pharmacokinetic divergence between zuclomiphene (cis, T1/2 > 40 h) and enclomiphene (trans, T1/2 ~ 8 h) means that isomer-specific quantification using an isomer-matched deuterated standard is essential; a racemic deuterated clomiphene internal standard cannot correct for differential matrix effects across the two chromatographically resolved isomer peaks [2][3]. These factors collectively make Zuclomiphene-D4 citrate the analytically indicated choice when zuclomiphene-specific quantification is the experimental objective.

Zuclomiphene-D4 Citrate: Quantitative Head-to-Head Differentiation Evidence for Procurement Decision Support


Estrogen Receptor Binding: Zuclomiphene Requires ~16-20-Fold Lower Molar Excess Than Enclomiphene to Inhibit Cooperative [3H]Estradiol Binding

Zuclomiphene (cis isomer) and enclomiphene (trans isomer) were compared head-to-head in calf uterine estrogen receptor preparations for their ability to inhibit positive cooperative [3H]estradiol equilibrium binding. Zuclomiphene achieved inhibition of cooperative binding at a 45- to 55-fold molar excess above the [3H]estradiol concentration, whereas enclomiphene required an 820- to 900-fold molar excess to produce the same effect [1]. The Scatchard plot transitioned from convex to linear, and the Hill coefficient decreased from 1.69 ± 0.021 (n=14) to 1.10 ± 0.02 (n=6), confirming abolition of positive cooperativity by both isomers at their respective threshold ratios [1]. This ~16- to 20-fold difference in molar excess requirement represents a direct, quantitative measure of differential ER interaction potency between the two stereoisomers — a property retained by the deuterium-labeled analog Zuclomiphene-D4 citrate when used as a tracer in ER binding assays .

Estrogen Receptor Pharmacology SERM Mechanism of Action Receptor Binding Kinetics

Systemic Exposure (AUC): Zuclomiphene AUC Exceeds Enclomiphene AUC by ~16-Fold After Single 50 mg Oral Dose in Healthy Women

Following a single 50 mg oral dose of clomiphene citrate in healthy female volunteers, the systemic exposure to the two isomers diverged dramatically: zuclomiphene achieved an AUC of 662 ng/mL/h (measured to 288 h) compared to enclomiphene's AUC of 42 ng/mL/h (measured to 24 h), representing an approximately 15.8-fold greater systemic exposure for the cis isomer [1][2]. In anovulatory patients, the difference was even more pronounced: zuclomiphene AUC reached 1289 ng/mL/h (456 h) versus 65 ng/mL/h (72 h) for enclomiphene [2]. The zuclomiphene Cmax was 0.02-0.04 μM versus enclomiphene's 0.01-0.02 μM, and zuclomiphene's Tmax was 6.8-7 h compared to 3.0-3.7 h for enclomiphene [2]. These AUC differences mean that zuclomiphene concentrations in biological samples can be orders of magnitude higher than enclomiphene concentrations, particularly after multi-dose regimens, necessitating an internal standard with matching chromatographic retention and ionization behavior for accurate quantification across this wide dynamic range [3].

Pharmacokinetics Bioanalytical Method Development Isomer-Specific Quantification

Serum Isomer Ratio Inversion: Zuclomiphene Concentration Exceeds Enclomiphene by 20:1 to 27:1 After Prolonged Dosing Despite 3:2 Administration Ratio

Clomiphene citrate is administered as a racemic mixture with an enclomiphene:zuclomiphene ratio of approximately 3:2 (60:40). However, due to the vastly longer half-life of zuclomiphene, prolonged dosing produces a dramatic inversion of the serum isomer ratio. In hypogonadal men treated with clomiphene citrate 25 mg daily for a minimum of 6 weeks (mean duration 31.5 months), liquid chromatography-mass spectrometry analysis revealed a reversal to a 1:27 enclomiphene:zuclomiphene serum concentration ratio [1]. An independent study in a similar population (15 men, median treatment duration 25.9 months, CC 25 mg daily) reported median enclomiphene and zuclomiphene concentrations of 2.2 ng/mL and 44.0 ng/mL, respectively — a median ZUC:ENC ratio of 20:1 [2]. In anovulatory women receiving repeated CC cycles, isomer-specific systemic accumulation of zuclomiphene was likewise confirmed across consecutive treatment cycles [3]. The combined maximum concentration of both isomers in clinical practice approximates 100 nmol/L [3].

Therapeutic Drug Monitoring Isomer Accumulation Hypogonadism Pharmacology

LH Secretion Inhibition: Zuclomiphene Is the Most Potent Clomiphene Isomer for LH Suppression in Castrated Male Rats and Inhibits Estradiol Synthesis at Lower Concentrations Than Enclomiphene in Human Granulosa Cells

In a comparative study of clomiphene citrate (CC), zuclomiphene (ZuC), and enclomiphene (EnC) administered daily to intact and castrated immature male rats (age 21-44 days), ZuC proved to be the most potent inhibitor of LH secretion among all clomiphene forms tested in the castrated group [1]. In intact rats, LH and testosterone secretion were suppressed by all clomiphene forms, but the superior potency of ZuC in the castrated model indicates an estrogen receptor-mediated mechanism independent of testicular feedback [1]. Complementary in vitro data from cultured human granulosa cells demonstrate that zuclomiphene inhibited LH-stimulated oestradiol synthesis at lower concentrations (10^-6 to 10^-7 M) than enclomiphene, with the latter requiring 10^-5 M for significant effect [2]. Enclomiphene at 10^-6 M did not significantly reduce LH-stimulated oestradiol synthesis, whereas zuclomiphene at the same concentration produced significant and reversible inhibition [2].

LH Secretion Hypothalamic-Pituitary-Gonadal Axis Antiestrogen Pharmacology

Isotopic Mass Differentiation: Zuclomiphene-D4 Citrate Provides a +4.01 Da Mass Shift with ≥99.0% Chemical Purity for Interference-Free LC-MS/MS Quantification

Zuclomiphene-D4 citrate (molecular formula C32H32D4ClNO8, exact mass 601.2380518 Da, MW 602.11 g/mol) incorporates four deuterium atoms at the 1,1,2,2-positions of the N,N-diethylethanamine side chain, producing a net +4.01 Da mass shift relative to unlabeled zuclomiphene citrate (MW 598.1 g/mol, exact mass ~597.2 Da) [1]. The deuterium labeling is site-specific to the ethylamine linker rather than the aromatic rings, minimizing the risk of deuterium-hydrogen exchange under physiological or analytical conditions . Commercially available Zuclomiphene-D4 citrate is supplied at ≥99.0% chemical purity with confirmed isotopic enrichment, as specified in vendor Certificates of Analysis . The +4 Da mass difference places the labeled analyte's [M+H]+ ion sufficiently distant from the unlabeled analyte's monoisotopic peak to avoid isotopic cross-talk while remaining within the typical quadrupole isolation window, providing clean selected reaction monitoring (SRM) transitions without the chromatographic retention time shifts occasionally observed with more heavily deuterated analogs (e.g., D10 forms) [2].

Stable Isotope Labeled Internal Standard LC-MS/MS Method Validation Bioanalytical Chemistry

Deuterated Analog Selection: Zuclomiphene-D4 Occupies a Distinct Analytical Niche Between D5 and D10 Forms for Optimized Chromatographic Co-Elution and MS Response Matching

Three deuterated forms of zuclomiphene citrate are commercially available: Zuclomiphene-D4 citrate (CAS 2714316-71-7, +4 Da), Zuclomiphene-D5 citrate (CAS 1795132-80-7, +5 Da), and Zuclomiphene-D10 citrate (+10 Da) . The D4 variant, with deuteration confined to the four hydrogen atoms of the ethylamine linker (1,1,2,2-tetradeuterio), provides the closest chromatographic co-elution with the unlabeled analyte because deuterium substitution at aliphatic positions minimally perturbs reverse-phase retention compared to more extensively deuterated forms [1]. In contrast, D10 analogs can exhibit measurable retention time shifts (typically 0.05-0.3 min earlier elution) due to the cumulative effect of deuterium's shorter C-D bond length on hydrophobicity, which may complicate peak integration when automated software relies on retention time alignment [1]. The D4 form offers a mass difference sufficient to prevent isotopic cross-talk between the [M+H]+ ion clusters of labeled and unlabeled species (baseline resolution at unit mass resolution), while the D5 and D10 forms provide incrementally greater mass separation that may be advantageous only when the analyte's natural isotopic envelope extends beyond +3 Da — a condition that does not apply to zuclomiphene (monoisotopic mass ~597.2 Da, with the M+2 peak from chlorine contributing ~32% relative abundance at +2 Da, not interfering with +4 Da) [2]. For pharmaceutical impurity and reference standard applications, Zuclomiphene-D4 citrate is also specified for use in analytical method development, method validation (AMV), and quality control (QC) supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), meeting regulatory characterization requirements with comprehensive Certificates of Analysis .

Isotope Dilution Mass Spectrometry Internal Standard Selection Chromatographic Co-Elution

Zuclomiphene-D4 Citrate: Evidence-Backed Application Scenarios for Procurement Decision-Making


LC-MS/MS Bioanalytical Method Development for Isomer-Specific Zuclomiphene Quantification in Plasma and Serum

Bioanalytical laboratories developing validated LC-MS/MS methods for quantifying zuclomiphene in clinical pharmacokinetic studies should select Zuclomiphene-D4 citrate as the internal standard. The +4.01 Da mass shift provides unambiguous MS1 separation from unlabeled zuclomiphene (MW 598.1 g/mol) while maintaining near-identical chromatographic retention on C18 reverse-phase columns, which is essential for correcting electrospray ionization matrix effects that differentially affect early-eluting (enclomiphene) and later-eluting (zuclomiphene) isomer peaks . Given that zuclomiphene achieves systemic concentrations 20- to 27-fold higher than enclomiphene after prolonged dosing (median 44.0 vs 2.2 ng/mL) [1], the internal standard must provide linear response across this extended dynamic range — a requirement met by Zuclomiphene-D4 citrate when used in stable isotope dilution assays at appropriate spike concentrations [2].

Estrogen Receptor Pharmacology Studies Requiring Isomer-Resolved Binding and Functional Assay Readouts

Researchers investigating the divergent pharmacology of clomiphene stereoisomers at estrogen receptors (ERα and ERβ) require Zuclomiphene-D4 citrate as a tracer for competitive binding assays and cellular functional assays. The parent compound zuclomiphene is approximately 16- to 20-fold more potent than enclomiphene in inhibiting cooperative [3H]estradiol binding to the estrogen receptor [3], and it inhibits LH-stimulated oestradiol synthesis at 10- to 100-fold lower concentrations (10^-6 to 10^-7 M) compared to enclomiphene (effective only at ≥10^-5 M) in human granulosa cells [4]. Using the isomer-matched deuterated internal standard ensures that radioligand displacement and LC-MS-based steroidogenesis endpoint measurements accurately reflect zuclomiphene-specific pharmacology without cross-isomer interference .

Pharmaceutical Quality Control and Impurity Profiling for Clomiphene Citrate Drug Products Supporting ANDA/DMF Submissions

Pharmaceutical QC laboratories supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic clomiphene citrate products benefit from Zuclomiphene-D4 citrate as a stable isotope-labeled impurity reference standard. The cis-isomer (zuclomiphene) is a specified impurity in clomiphene drug substance, and its deuterated analog enables accurate quantification by isotope dilution LC-MS without interference from the API or excipients . The product is supplied at ≥99.0% purity with comprehensive Certificates of Analysis that meet regulatory characterization requirements for method validation, system suitability testing, and stability studies, with traceability to pharmacopeial standards (USP or EP) [5].

Therapeutic Drug Monitoring of Zuclomiphene in Patients on Long-Term Clomiphene Citrate Therapy

Clinical laboratories performing therapeutic drug monitoring (TDM) of clomiphene-treated patients require zuclomiphene-specific quantification because zuclomiphene is the predominant circulating isomer after prolonged therapy, with a half-life exceeding 40 hours and detectable serum levels persisting for more than one month after treatment cessation [6][1]. The isomer accumulation effect — whereby a 3:2 administered ENC:ZUC ratio inverts to 1:20-1:27 in serum — means that clinical TDM assays must be calibrated and validated for zuclomiphene concentrations spanning approximately 2-3 orders of magnitude [1][2]. Zuclomiphene-D4 citrate, as the deuterated analog of the dominant circulating species, provides optimal internal standardization for these assays, compensating for the substantial matrix effects encountered in clinical plasma and serum samples .

Quote Request

Request a Quote for Zuclomiphene-D4 citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.